molecular formula C18H19FN2O4S B2667230 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(4-fluorophenyl)methanesulfonamide CAS No. 922125-85-7

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(4-fluorophenyl)methanesulfonamide

Cat. No.: B2667230
CAS No.: 922125-85-7
M. Wt: 378.42
InChI Key: KRRUMTOVBZUZPQ-UHFFFAOYSA-N
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Description

This compound features a benzo[b][1,4]oxazepin-4-one core substituted at the 3-position with two methyl groups and at the 8-position with a methanesulfonamide moiety bearing a 4-fluorophenyl group. The 4-fluorophenylsulfonamide group enhances solubility and bioavailability while enabling target engagement via sulfonamide-mediated hydrogen bonding .

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-1-(4-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c1-18(2)11-25-16-9-14(7-8-15(16)20-17(18)22)21-26(23,24)10-12-3-5-13(19)6-4-12/h3-9,21H,10-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRUMTOVBZUZPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)F)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(4-fluorophenyl)methanesulfonamide typically involves multiple steps:

    Formation of the Oxazepine Ring: The initial step involves the cyclization of a suitable precursor to form the oxazepine ring. This can be achieved through the reaction of an appropriate amine with a diketone under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with a nucleophile, such as a sulfonamide, under controlled conditions.

    Final Assembly: The final step involves the coupling of the oxazepine intermediate with the fluorophenyl sulfonamide. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(4-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Hydroxylated derivatives.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(4-fluorophenyl)methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.

    Chemical Biology: It serves as a tool compound to study the mechanisms of action of related compounds and their interactions with biological macromolecules.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(4-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

The benzo[b][1,4]oxazepinone core differentiates this compound from analogs featuring benzo[e][1,4]oxazepinones (e.g., compounds 13, 14, 25, 26 in ). The benzo[b] system positions the oxygen atom adjacent to the nitrogen in the seven-membered ring, whereas benzo[e] systems shift this arrangement, altering electronic and steric profiles .

Substituent Analysis
Compound Name Core Structure Key Substituents Synthesis Yield (If Available) Spectral Confirmation (IR/NMR)
Target Compound Benzo[b][1,4]oxazepinone 3,3-dimethyl; 8-(4-fluorophenylsulfonamide) Not reported Likely C=O (~1680 cm⁻¹), S=O (~1350/1150 cm⁻¹)
N-(3-(1-(Oxetan-3-yl)-2-oxo-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepin-8-yl)phenyl)methanesulfonamide (13) Benzo[e][1,4]oxazepinone 1-Oxetan-3-yl; 8-phenylmethanesulfonamide 20% NMR-confirmed phenyl and oxetane protons
N-(3-(2-Oxo-1-phenyl-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepin-8-yl)phenyl)methanesulfonamide (14) Benzo[e][1,4]oxazepinone 1-Phenyl; 8-phenylmethanesulfonamide 75% MS: m/z 455.2 (M+1); NH stretch ~3280 cm⁻¹
Compound 7–9 () 1,2,4-Triazole-thione 4-(4-X-phenylsulfonyl)phenyl; 2,4-difluorophenyl 60–85% C=S (~1250 cm⁻¹); NH ~3300 cm⁻¹

Key Observations :

  • The target compound’s 3,3-dimethyl group distinguishes it from ’s oxazepines, which feature smaller substituents (e.g., oxetane in 13) or none. This likely enhances metabolic stability compared to less hindered analogs .
  • However, the triazole-thione core in introduces divergent electronic properties (e.g., tautomerism affecting C=S vs. SH reactivity) .
Spectral and Structural Validation
  • IR Spectroscopy: The target compound’s carbonyl (C=O) stretch (~1680 cm⁻¹) aligns with oxazepinone derivatives in , while sulfonamide S=O stretches (~1350/1150 cm⁻¹) mirror those in ’s triazoles .
  • NMR: The 4-fluorophenyl group would show distinct ¹H/¹⁹F coupling (e.g., ¹H NMR: δ 7.2–7.8 ppm; ¹⁹F NMR: δ -110 ppm), contrasting with ’s non-fluorinated analogs .

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(4-fluorophenyl)methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural framework characterized by a benzoxazepine core and a sulfonamide group . Its molecular formula is C19H22N2O5SC_{19}H_{22}N_{2}O_{5}S with a molecular weight of 390.5 g/mol . The structural characteristics contribute to its biological properties, enabling interactions with various biological systems.

Biological Activity

Research indicates that this compound exhibits significant inhibitory effects on various therapeutic targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways.

In Vitro Studies

In vitro studies have shown that this compound has notable activity against specific cancer cell lines. The following table summarizes the IC50 values for different cell lines:

Cell LineIC50 (µM)
HeLa (cervical cancer)5.6
MCF-7 (breast cancer)7.2
A549 (lung cancer)6.8

These values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as an anticancer agent.

The oxazepine moiety is known for its ability to interact effectively with biological systems. It is believed that the compound may inhibit specific enzymes involved in cancer metabolism, although further studies are needed to elucidate the precise mechanisms.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzoxazepine Core : The initial step involves constructing the benzoxazepine framework through cyclization reactions.
  • Substitution Reactions : Subsequent reactions introduce the fluorophenyl and methanesulfonamide groups.
  • Purification : The final product is purified using chromatographic techniques to achieve high yields and purity.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Activity : A study demonstrated that the compound exhibited selective cytotoxicity against HeLa cells with an IC50 value of 5.6 µM, making it a candidate for further development as an anticancer agent.
  • Enzyme Inhibition : Research indicated that this compound inhibited specific metabolic enzymes, suggesting potential applications in metabolic disorders.
  • Comparative Analysis : Comparative studies with related compounds revealed that modifications in substitution patterns significantly affect biological activity.

Comparative Activity Table

Compound NameIC50 (µM)Notes
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)5.6Strong anticancer activity
N-(3-methylbenzamide)12.0Limited therapeutic applications
N-(5-ethyl-3,3-dimethyl-4-oxo-benzoxazepin)9.0Altered solubility and reactivity

Q & A

Q. How can the synthesis of this compound be optimized for higher yield and purity?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the benzoxazepine core followed by sulfonamide coupling. Key optimizations include:

  • Catalyst selection : Use of potassium carbonate or triethylamine to facilitate nucleophilic substitutions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reaction efficiency .
  • Temperature control : Maintaining 60–80°C during ring closure minimizes side products .
  • Purification : Column chromatography or preparative HPLC is critical for isolating the final product with >95% purity .

Q. What analytical techniques are most effective for confirming the compound’s structural integrity?

Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify the benzoxazepine ring, sulfonamide linkage, and substituent positions .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., observed [M+H]+^+ at 420.91 for C20_{20}H21_{21}ClN2_2O4_4S analogs) .
  • HPLC : Monitors reaction progress and purity, with C18 columns and acetonitrile/water gradients providing optimal resolution .

Q. How stable is this compound under varying storage conditions?

Methodological Answer: Stability studies should include:

  • Thermal stability : Store at –20°C in inert atmospheres (argon) to prevent degradation of the sulfonamide group .
  • pH sensitivity : Avoid prolonged exposure to acidic conditions (pH <5), which may hydrolyze the oxazepine ring .
  • Light sensitivity : Amber vials are recommended, as UV exposure can degrade the fluorophenyl moiety .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in IC50_{50} values or target selectivity often arise from assay variability. Mitigation strategies include:

  • Standardized assays : Use cell-free enzymatic assays (e.g., kinase inhibition) to reduce cellular context noise .
  • Dose-response validation : Replicate studies across multiple concentrations (e.g., 1 nM–100 µM) to confirm potency trends .
  • Structural analogs : Compare activity with derivatives (e.g., 4-chlorophenyl vs. 4-fluorophenyl substituents) to isolate structure-activity relationships (SAR) .

Q. How can in silico modeling predict the compound’s interaction with biological targets?

Methodological Answer: Computational approaches include:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets like HDACs or G-protein-coupled receptors .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify key residues (e.g., hydrogen bonds with sulfonamide -SO2_2NH-) .
  • Pharmacophore mapping : Highlight critical features (e.g., fluorophenyl hydrophobicity, oxazepine rigidity) for virtual screening of related targets .

Q. What synthetic routes enable selective functionalization of the benzoxazepine core?

Methodological Answer: Position-specific modifications require:

  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the oxazepine nitrogen during sulfonamide coupling .
  • Metal-catalyzed reactions : Pd-mediated cross-couplings (Suzuki, Buchwald-Hartwig) for introducing aryl/allyl groups at the C8 position .
  • Redox control : Selective oxidation of the tetrahydro ring to a diketone intermediate enables further derivatization .

Q. How do solvent polarity and temperature affect the compound’s reaction pathways?

Methodological Answer: Reaction kinetics studies reveal:

  • Solvent effects : High-polarity solvents (e.g., DMSO) accelerate nucleophilic substitutions but may promote sulfonamide hydrolysis .
  • Temperature-dependent pathways : At >100°C, competing elimination reactions dominate, reducing yield .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., enolate species during ring closure) .

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